molecular formula C11H19BrN2O B2445547 4-bromo-5-(butoxymethyl)-1-propyl-1H-pyrazole CAS No. 1856048-29-7

4-bromo-5-(butoxymethyl)-1-propyl-1H-pyrazole

Cat. No. B2445547
CAS RN: 1856048-29-7
M. Wt: 275.19
InChI Key: RPXUNNYFWUDIQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-bromo-5-(butoxymethyl)-1-propyl-1H-pyrazole, also known as Br-BMP, is a pyrazole derivative that has gained attention in the scientific community due to its potential applications in research. This compound has been synthesized using various methods and has shown promising results in several studies.

Scientific Research Applications

4-bromo-5-(butoxymethyl)-1-propyl-1H-pyrazole has been used in various scientific research applications, including in the study of the nervous system, cardiovascular system, and cancer. In the nervous system, 4-bromo-5-(butoxymethyl)-1-propyl-1H-pyrazole has been shown to inhibit the activity of the enzyme glycogen synthase kinase 3β (GSK-3β), which is involved in several neurological disorders such as Alzheimer's disease and bipolar disorder. In the cardiovascular system, 4-bromo-5-(butoxymethyl)-1-propyl-1H-pyrazole has been shown to inhibit the activity of the enzyme soluble guanylate cyclase (sGC), which is involved in the regulation of blood pressure. In cancer research, 4-bromo-5-(butoxymethyl)-1-propyl-1H-pyrazole has been shown to inhibit the growth of several cancer cell lines, including breast cancer and colon cancer.

Mechanism Of Action

4-bromo-5-(butoxymethyl)-1-propyl-1H-pyrazole exerts its effects by inhibiting the activity of specific enzymes. In the case of GSK-3β, 4-bromo-5-(butoxymethyl)-1-propyl-1H-pyrazole binds to the enzyme's active site, preventing it from phosphorylating its substrates. This inhibition leads to a decrease in the activity of downstream signaling pathways that are involved in cell survival, proliferation, and differentiation. In the case of sGC, 4-bromo-5-(butoxymethyl)-1-propyl-1H-pyrazole binds to the enzyme's heme group, preventing it from converting guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). This inhibition leads to a decrease in the activity of downstream signaling pathways that are involved in vasodilation and blood pressure regulation.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-bromo-5-(butoxymethyl)-1-propyl-1H-pyrazole depend on the specific enzyme that it inhibits. In the case of GSK-3β inhibition, 4-bromo-5-(butoxymethyl)-1-propyl-1H-pyrazole has been shown to increase the levels of β-catenin, a protein involved in cell adhesion and signaling. This increase leads to changes in gene expression and cell behavior, which can have various physiological effects. In the case of sGC inhibition, 4-bromo-5-(butoxymethyl)-1-propyl-1H-pyrazole has been shown to decrease the levels of cGMP, which can lead to vasoconstriction and an increase in blood pressure.

Advantages And Limitations For Lab Experiments

One advantage of using 4-bromo-5-(butoxymethyl)-1-propyl-1H-pyrazole in lab experiments is its specificity for the enzymes that it inhibits. This specificity allows researchers to study the effects of inhibiting these enzymes without affecting other pathways. Another advantage is its high purity, which allows for accurate dosing and reproducibility. However, one limitation of using 4-bromo-5-(butoxymethyl)-1-propyl-1H-pyrazole is its relatively high cost compared to other compounds that can be used to inhibit the same enzymes.

Future Directions

There are several future directions for the study of 4-bromo-5-(butoxymethyl)-1-propyl-1H-pyrazole. One direction is the investigation of its effects on other enzymes and pathways. Another direction is the optimization of its synthesis method to reduce its cost and increase its yield. Additionally, the development of 4-bromo-5-(butoxymethyl)-1-propyl-1H-pyrazole analogs with improved potency and selectivity could lead to the discovery of new therapeutic agents for various diseases.

Synthesis Methods

4-bromo-5-(butoxymethyl)-1-propyl-1H-pyrazole can be synthesized using different methods. One of the most common methods involves the reaction of 4-bromo-1H-pyrazole with butyl vinyl ether in the presence of a base catalyst. The reaction yields 4-bromo-5-(butoxymethyl)-1-propyl-1H-pyrazole as a white solid with a purity of over 95%. Other methods include the reaction of 4-bromo-1H-pyrazole with butyl chloroformate and the reaction of 4-bromo-1H-pyrazole with butyl alcohol in the presence of a base catalyst.

properties

IUPAC Name

4-bromo-5-(butoxymethyl)-1-propylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19BrN2O/c1-3-5-7-15-9-11-10(12)8-13-14(11)6-4-2/h8H,3-7,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPXUNNYFWUDIQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOCC1=C(C=NN1CCC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-5-(butoxymethyl)-1-propyl-1H-pyrazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.